molecular formula C7H8O3S B176403 5-Ethoxy-2-thiophenecarboxylic Acid CAS No. 135080-30-7

5-Ethoxy-2-thiophenecarboxylic Acid

Cat. No.: B176403
CAS No.: 135080-30-7
M. Wt: 172.2 g/mol
InChI Key: UNNYZUGSUPXBHW-UHFFFAOYSA-N
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Description

5-Ethoxy-2-thiophenecarboxylic acid is a chemical compound that belongs to the class of thiophene carboxylic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-thiophenecarboxylic acid typically involves the ethoxylation of 2-thiophenecarboxylic acid. One common method includes the reaction of 2-thiophenecarboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated and nitrated derivatives of this compound

Scientific Research Applications

5-Ethoxy-2-thiophenecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-ethoxy-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-thiophenecarboxylic acid
  • 2-Thiophenecarboxylic acid
  • 5-tert-Butoxy-2-thiophenecarboxylic acid

Uniqueness

5-Ethoxy-2-thiophenecarboxylic acid is unique due to its ethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, reactivity, and biological activity. The presence of the ethoxy group can also influence the compound’s interaction with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-ethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYZUGSUPXBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294981
Record name 5-Ethoxy-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135080-30-7
Record name 5-Ethoxy-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135080-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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